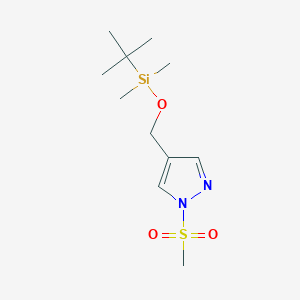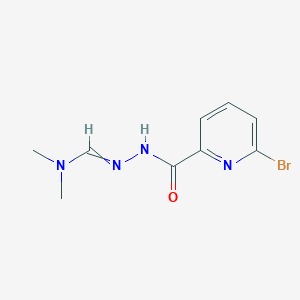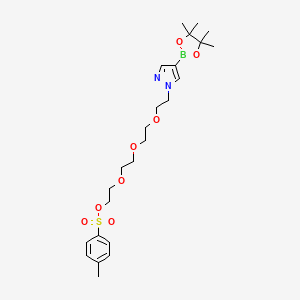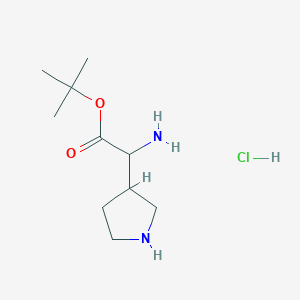![molecular formula C8H7Cl2N3 B13925741 4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)
4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions, and two methyl groups at the 1 and 2 positions on the imidazo[4,5-c]pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridine with 1,2-dimethylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Dechlorinated and reduced derivatives.
科学研究应用
4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound can also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
- 4,6-Dichloro-1H-imidazo[4,5-c]pyridine
- 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine
Uniqueness
4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both methyl groups at the 1 and 2 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
属性
分子式 |
C8H7Cl2N3 |
|---|---|
分子量 |
216.06 g/mol |
IUPAC 名称 |
4,6-dichloro-1,2-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-11-7-5(13(4)2)3-6(9)12-8(7)10/h3H,1-2H3 |
InChI 键 |
YCAFVTDCYUYHSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N=C(C=C2N1C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide](/img/structure/B13925669.png)







![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)

![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)



